N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide
CAS No.:
Cat. No.: VC14540366
Molecular Formula: C21H21ClN6OS
Molecular Weight: 440.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H21ClN6OS |
|---|---|
| Molecular Weight | 440.9 g/mol |
| IUPAC Name | N-(5-chloropyridin-2-yl)-2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanamide |
| Standard InChI | InChI=1S/C21H21ClN6OS/c1-3-11-28-15-8-6-5-7-14(15)18-19(28)25-21(27-26-18)30-16(4-2)20(29)24-17-10-9-13(22)12-23-17/h5-10,12,16H,3-4,11H2,1-2H3,(H,23,24,29) |
| Standard InChI Key | WKYAPYGWXVHXLB-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC=C(C=C4)Cl |
Introduction
N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the category of heterocyclic compounds, specifically those containing nitrogen in their rings, and is classified as an amide due to the presence of the butanamide functional group.
Potential Applications and Mechanism of Action
While the exact mechanism of action for N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]butanamide is not fully elucidated, it is hypothesized to involve interactions with biological systems that could lead to therapeutic effects. Experimental studies are necessary to confirm these mechanisms through binding affinity assays and functional studies in relevant biological systems.
Comparison with Other Compounds
In comparison to other heterocyclic compounds, N-(5-chloropyridin-2-yl)-2-[(5-propyl-5H- triazino[5,6-b]indol-3-yl)sulfanyl]butanamide presents a unique structural combination that may offer distinct biological activities. For instance, compounds like N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide have shown potential as anti-inflammatory agents .
Data Table: Key Information
| Property | Description |
|---|---|
| Chemical Class | Heterocyclic compound, amide |
| Synthesis | Multi-step organic reactions |
| Analytical Techniques | Thin-layer chromatography, NMR spectroscopy |
| Potential Applications | Therapeutic applications in medicinal chemistry |
| Mechanism of Action | Hypothesized interactions with biological systems |
| Physical Properties | Stability under various pH and temperature conditions |
Future Research Directions
Future studies should focus on in-depth structural optimization and biological activity assessments to explore the full potential of this compound. Additionally, comparisons with other heterocyclic compounds could provide insights into its unique properties and applications.
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